1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde
CAS No.: 1342492-13-0
Cat. No.: VC3189184
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
![1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde - 1342492-13-0](/images/structure/VC3189184.png)
Specification
CAS No. | 1342492-13-0 |
---|---|
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 1-(oxan-4-ylmethyl)pyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C10H14N2O2/c13-8-10-5-11-12(7-10)6-9-1-3-14-4-2-9/h5,7-9H,1-4,6H2 |
Standard InChI Key | ALZXDFDORZDDCM-UHFFFAOYSA-N |
SMILES | C1COCCC1CN2C=C(C=N2)C=O |
Canonical SMILES | C1COCCC1CN2C=C(C=N2)C=O |
Introduction
Structural Identification and Classification
Chemical Identity
1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound characterized by a pyrazole core with an aldehyde substituent at the 4-position and an oxan-4-ylmethyl group at the 1-position. The compound is registered with CAS number 1342492-13-0 and possesses a molecular formula of C10H14N2O2 . This structural arrangement places it in the broader category of pyrazole derivatives, specifically functionalized pyrazole aldehydes, which have attracted considerable attention in medicinal chemistry and organic synthesis.
Molecular Characteristics
The molecular weight of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is 194.23 g/mol . The compound features several key structural elements that contribute to its chemical reactivity and potential applications. The pyrazole ring provides an aromatic nitrogen-containing heterocycle, while the aldehyde group at the 4-position offers a reactive site for various transformations. The oxan-4-ylmethyl substituent at the N1 position of the pyrazole ring adds structural complexity and may influence the compound's physical properties, including solubility and lipophilicity.
Physical and Chemical Properties
Physical State and Appearance
While specific information about the physical appearance of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is limited in the available literature, pyrazole derivatives containing aldehyde functionalities typically exist as crystalline solids or oils at room temperature. Based on the properties of similar compounds such as 1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde, it likely appears as a colorless to pale yellow solid when in pure form.
Solubility Profile
The solubility characteristics of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde can be extrapolated from similar pyrazole derivatives. The compound is expected to be soluble in common organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide, but would likely exhibit limited solubility in water. This solubility profile is consistent with its molecular structure, which contains both polar functional groups (aldehyde, pyrazole nitrogen) and nonpolar regions (oxane ring, methyl linker).
Reactivity Centers
The compound possesses several key reactivity centers:
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The aldehyde group at the 4-position of the pyrazole ring represents a primary site for nucleophilic additions, reductions, and condensation reactions.
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The pyrazole nitrogen atoms can participate in coordination chemistry with metals or serve as hydrogen bond acceptors.
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The oxygen atom in the oxane ring can function as a hydrogen bond acceptor.
This combination of reactive sites makes the compound versatile for various chemical transformations in synthetic applications.
Synthetic Approaches
Oxidation Strategy
Based on the synthesis of 1H-pyrazole-4-carbaldehyde, a viable synthetic route would involve the oxidation of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-methanol using an oxidizing agent such as manganese dioxide. The reported procedure for the related compound involves treating the alcohol precursor with manganese dioxide in acetone at 60°C for 4 hours, followed by filtration through celite and purification by column chromatography . Adapting this approach, the synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde might follow a similar protocol:
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Preparation of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-methanol
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Oxidation with manganese dioxide in acetone
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Purification by column chromatography
The expected yield, based on similar transformations, might range from 50-55% .
Structural Analysis and Characterization
Structural Comparison with Related Compounds
Table 1: Comparison of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
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1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde | C10H14N2O2 | 194.23 | Reference compound |
1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde | C9H12N2O2 | 180.20 | Lacks methylene linker |
1H-Pyrazole-4-carboxaldehyde | C4H4N2O | 96.09 | Lacks oxan-4-ylmethyl substituent |
3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde | C10H14N2O2 | 194.23 | Methyl at position 3 instead of methylene linker |
This comparative analysis highlights the structural relationships between 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde and its structural analogs, demonstrating how subtle modifications to the core structure can create a diverse family of related compounds with potentially different chemical and biological properties.
Purity | Quantity | Approximate Price (USD) | Typical Lead Time |
---|---|---|---|
98% | 100 mg | 295.00 | 1-3 weeks |
98% | 250 mg | 414.00 | 1-3 weeks |
98% | 1 g | 816.00 | 1-3 weeks |
These pricing points reflect the compound's specialized nature and limited production scale, consistent with its classification as a research chemical rather than a commodity chemical.
Applications in Research and Development
Synthetic Building Block
The primary application of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde appears to be as a building block in organic synthesis and medicinal chemistry. The aldehyde functionality provides a versatile handle for various transformations, including:
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Condensation reactions with amines to form imines or hydrazones
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Reductive amination to introduce amino groups
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Aldol condensations to create carbon-carbon bonds
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Reduction to the corresponding alcohol
These transformations enable the incorporation of the pyrazole scaffold into more complex molecular architectures with potential biological activity.
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